molecular formula C18H19N3O2 B2767833 (E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide CAS No. 1465715-03-0

(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide

Cat. No.: B2767833
CAS No.: 1465715-03-0
M. Wt: 309.369
InChI Key: LKBRTQUVSVLQSR-UHFFFAOYSA-N
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Description

(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide is a synthetic organic compound that features a cyano group, an oxolane ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxolane ring: Starting from a suitable precursor, the oxolane ring can be synthesized through cyclization reactions.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Coupling with the indole moiety: The indole moiety can be coupled with the intermediate product through a condensation reaction, often facilitated by catalysts such as palladium or copper complexes.

    Formation of the enamide linkage: The final step involves the formation of the enamide linkage through a dehydration reaction, typically using reagents like phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the cyano group reduced to an amine.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to active sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating signaling pathways: Affecting cellular signaling pathways by interacting with receptors or other signaling molecules.

    Inducing cellular responses: Triggering specific cellular responses such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-ethylindol-3-yl)prop-2-enamide: Similar structure with an ethyl group instead of a methyl group on the indole moiety.

    (E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamine: Similar structure with an amine group instead of an amide group.

Uniqueness

(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group, oxolane ring, and indole moiety contribute to its versatility in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-[cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-21-11-13(15-4-2-3-5-17(15)21)6-7-18(22)20-16(10-19)14-8-9-23-12-14/h2-7,11,14,16H,8-9,12H2,1H3,(H,20,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBRTQUVSVLQSR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC(=O)NC(C#N)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/C(=O)NC(C#N)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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